2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
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Overview
Description
(2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a boronate ester and an amine group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Boronate Ester: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, often using 2-methoxyethylamine as the nucleophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group and the boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, the compound can be used as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor and drug design applications. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler amine with similar nucleophilic properties.
Boronate Esters: Compounds like phenylboronic acid share the boronate ester functionality and are used in similar coupling reactions.
Pyridine Derivatives: Compounds such as 3-bromopyridine are structurally related and used in similar synthetic applications.
Uniqueness
What sets (2-methoxyethyl)-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylmethyl)amine hydrochloride apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile tool in both synthetic and research applications, offering advantages in terms of reactivity, stability, and functional group compatibility.
Properties
Molecular Formula |
C15H26BClN2O3 |
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Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-methoxy-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H25BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-18-11-13)9-17-6-7-19-5;/h8,10-11,17H,6-7,9H2,1-5H3;1H |
InChI Key |
JSBYDIOZKXKWPY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCOC.Cl |
Origin of Product |
United States |
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